molecular formula C10H9F2N3 B15316009 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

Cat. No.: B15316009
M. Wt: 209.20 g/mol
InChI Key: MPPQMWXZOCDQDT-UHFFFAOYSA-N
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Description

2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-(1-(Trifluoromethyl)-1h-pyrazol-4-yl)aniline: Similar structure but with a trifluoromethyl group.

    2-(1-(Methyl)-1h-pyrazol-4-yl)aniline: Similar structure but with a methyl group.

Uniqueness: 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

2-[1-(difluoromethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)15-6-7(5-14-15)8-3-1-2-4-9(8)13/h1-6,10H,13H2

InChI Key

MPPQMWXZOCDQDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)C(F)F)N

Origin of Product

United States

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